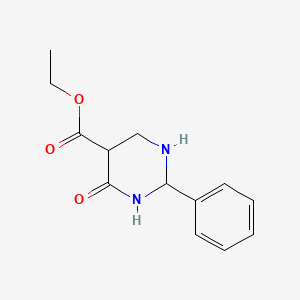

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16) |

InChI Key |

DKEBCCDSIJCPTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNC(NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Lewis Acid Catalysts

Lewis acids enhance regioselectivity and reduce side reactions:

- Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) :

- Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) :

These catalysts stabilize intermediates, improving cyclization efficiency.

Advanced Catalytic Systems

Heteropoly Acid-Clay Composites

Heteropoly acids (HPAs) immobilized on clay offer recyclability and high activity:

Ionic Liquids under Microwave Irradiation

Microwave-assisted methods drastically reduce reaction times:

- Catalyst : [Hmim][Tfa] (ionic liquid)

- Conditions : Solvent-free, microwave irradiation, 30 minutes

- Yield : 96%.

This approach aligns with green chemistry principles by minimizing solvent use.

Solvent-Free and Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact:

Water as a Solvent

Aqueous conditions enhance sustainability:

Comparative Analysis of Methods

Mechanistic Insights

The Biginelli reaction proceeds via:

- Acyl imine formation : Acid-catalyzed condensation of aldehyde and urea.

- Nucleophilic attack : β-Ketoester reacts with the imine.

- Cyclization : Formation of the dihydropyrimidinone core.

Lewis acids like CeCl₃ accelerate steps 1 and 3 by polarizing carbonyl groups.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may produce a diol.

Scientific Research Applications

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the phenyl ring, replacement of the oxo group with sulfanylidene, and the addition of trifluoromethyl or hydroxyl groups. These modifications influence molecular conformation, intermolecular interactions, and biological properties.

Table 1: Structural and Crystallographic Comparison

Crystallographic and Conformational Analysis

- Sofa vs. Half-Chair Conformations :

- Hydrogen Bonding Networks: Fluorinated analogs prioritize O–H⋯O and N–H⋯O bonds , while sulfanylidene derivatives utilize N–H⋯S and O–H⋯S interactions . Graph set analysis () reveals recurring motifs like D (donor) and A (acceptor) patterns, critical for crystal packing .

Biological Activity

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure features a diazinane ring, which is known for its diverse biological activities. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly in HL-60 cells, which are sensitive to oxidative stress.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial efficacy.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.

- Receptor Modulation : It could potentially modulate receptor activity, impacting signaling pathways associated with cell growth and survival.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, it may enhance apoptotic signaling in cancer cells.

Case Studies and Research Findings

A notable study conducted by Al-Suwaidan et al. (2016) investigated the cytotoxic effects of various diazinane derivatives, including this compound. The study utilized MTT assays to assess cell viability across different cancer cell lines and reported promising results supporting the compound's potential as an anticancer agent.

Furthermore, a comparative analysis with structurally similar compounds revealed that ethyl 4-oxo derivatives generally exhibited superior biological activity, attributed to their unique structural features that enhance interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.